molecular formula C7H8ClNO2 B14353909 4-Amino-2-chloro-6-methoxyphenol CAS No. 96009-71-1

4-Amino-2-chloro-6-methoxyphenol

Katalognummer: B14353909
CAS-Nummer: 96009-71-1
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: QMGOMKXLJMNXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-chloro-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chlorine atom, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-methoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-methoxyphenol followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of catalytic hydrogenation can be employed to reduce the nitro group to an amino group under controlled conditions. This method offers higher yields and better control over the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-chloro-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, sulfonic acid, or halogen atoms.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-chloro-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-chloro-6-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and stability. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-methoxyphenol: Similar structure but lacks the chlorine atom.

    2-Amino-4-chloro-6-methoxyphenol: Similar structure but with different positioning of the amino and chlorine groups.

    4-Amino-2-chloro-6-nitrophenol: Contains a nitro group instead of a methoxy group.

Uniqueness

4-Amino-2-chloro-6-methoxyphenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom enhances its electrophilic character, while the methoxy group provides electron-donating effects, making it a versatile compound for various applications.

Eigenschaften

96009-71-1

Molekularformel

C7H8ClNO2

Molekulargewicht

173.60 g/mol

IUPAC-Name

4-amino-2-chloro-6-methoxyphenol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,9H2,1H3

InChI-Schlüssel

QMGOMKXLJMNXAC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.